molecular formula C10H11FN2 B070336 7-Fluorotryptamine CAS No. 191927-74-9

7-Fluorotryptamine

Cat. No. B070336
CAS RN: 191927-74-9
M. Wt: 178.21 g/mol
InChI Key: QRAWNNQNLQPNIZ-UHFFFAOYSA-N
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Description

7-Fluorotryptamine is a potent aromatic monoamine GPRC5A agonist . It induces GPRC5A-mediated β-arrestin recruitment and can be used to study signalling pathways related to immunity and cancer .


Synthesis Analysis

The synthesis of fluorinated tryptamines, including 7-Fluorotryptamine analogs, has been explored through various methods. For instance, analogs of 5,7-dihydroxytryptamine (5,7-DHT), namely 4-fluoro-, 6-fluoro-, and 4,6-difluoro-5,7-DHT’s were synthesized starting from different fluorinated phenols through regiospecific hydroxylation and formylation ortho to fluoro groups, both via aryllithium intermediates.


Molecular Structure Analysis

The molecular structure of fluorinated tryptamines, including 7-Fluorotryptamine, is characterized by the presence of a fluorine atom, which influences the electronic distribution within the molecule. This fluorine substitution affects the molecule’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

The chemical reactions and properties of fluorinated tryptamines are influenced by the presence of the fluorine atom. Fluorine substitution has been shown to increase phenol acidities and decrease the inherent potential for oxidation.


Physical And Chemical Properties Analysis

7-Fluorotryptamine has a molecular weight of 214.67 . Its molecular formula is C10H12ClFN2 .

Safety and Hazards

7-Fluorotryptamine may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

The discovery of therapeutic agents for orphan GPCRs can potentially be accelerated by learning ligand bioactivity within the diverse human GPCR superfamily . The development of small-molecule agonists for orphan receptors is highlighted by the utility of chemoproteomics to identify microbiota metabolite-interacting proteins .

properties

IUPAC Name

2-(7-fluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAWNNQNLQPNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377692
Record name 7-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191927-74-9
Record name 7-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine lithium aluminum hydride (12.8 g; 336.1 mmol) and 0° C. anhydrous tetrahydrofuran (160 mL). Cool resulting exotherm to 0° C. Add 7-fluoro-3-(2-nitrovinyl)-1H-indole (11.55 g, 56.0 mmol) in anhydrous THF (200 mL) dropwise. After 30 min, warm to ambient temperature. After 4 hours, cool to 0° C. and add saturated sodium sulfate solution (35 mL) dropwise. Filter the solids and wash with THF and ethyl acetate. Concentrate the filtrate and dissolve the residue in methylene chloride. Filter the precipitate to give 1.26 g of product as brown crystals. Concentrate the filtrate and chromatograph on silica gel eluting with 5%, 7%, 10% 2N ammonia in methanol/methylene chloride to give product: MS(m/e): 179 (M+1), 177 (M−1); Calculated for C10H11FN2: Calcd: C, 67.40; H, 6.22; N, 15.72. Found: C, 67.06; H, 6.11; N, 15.48.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
7-fluoro-3-(2-nitrovinyl)-1H-indole
Quantity
11.55 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research paper reveal about the interaction of 7-fluorotryptamine with GPRC5A?

A1: While the research paper primarily focuses on identifying microbiota-derived aromatic monoamines as agonists for GPRC5A, it does not specifically investigate 7-fluorotryptamine []. Therefore, the interaction of 7-fluorotryptamine with GPRC5A and its downstream effects are not discussed in this study.

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